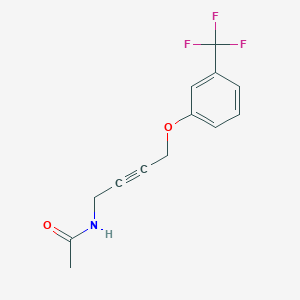

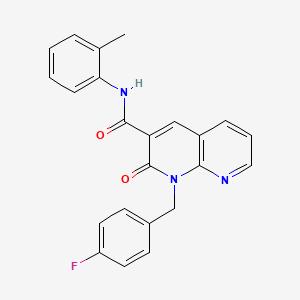

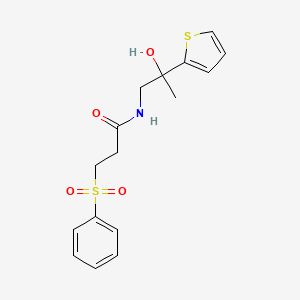

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis details for “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” were not found, related compounds have been synthesized through various methods. For instance, after the Boc and PMB groups were deprotected, the free amine was transformed into a related compound by reducing amination .Molecular Structure Analysis

The molecular formula of “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” is C15H16F3NO2. The trifluoromethyl group (CF3) can enhance the molecule’s metabolic stability and interaction with biological targets.Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide” were not found, related compounds have been studied for their reactivity. For example, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Wissenschaftliche Forschungsanwendungen

Chemoselective Synthesis

Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the importance of specific acetamide derivatives in the synthesis of pharmaceutical compounds. The study by Magadum and Yadav (2018) explores the optimization of this process, showcasing the utility of acetamide derivatives in chemoselective synthesis, a key step in drug development (Deepali B Magadum & G. Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research into 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has identified potential anticancer, anti-inflammatory, and analgesic agents. Rani et al. (2014) developed new chemical entities showing promising activities against breast cancer and neuroblastoma cells, underlining the therapeutic potential of acetamide derivatives in treating various diseases (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014).

Photoreactions of Pharmaceutical Compounds

The study of photoreactions of flutamide, a compound with a similar trifluoromethyl phenyl structure, in different solvents provides insight into the behavior of such compounds under UV light exposure. This research by Watanabe et al. (2015) offers valuable information on the stability and reactivity of pharmaceutical compounds with trifluoromethyl groups, relevant for understanding the photochemical properties of acetamide derivatives (Y. Watanabe, S. Fukuyoshi, & A. Oda, 2015).

Novel Electrophilic Fluorinating Agents

Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], explored by Banks et al. (1996), represents a new class of site-selective electrophilic fluorinating agents. This study indicates the broader utility of acetamide derivatives in organic synthesis, especially for the introduction of fluorine atoms into target molecules, which is a critical step in the development of many pharmaceuticals and agrochemicals (R. Banks, M. K. Besheesh, & E. Tsiliopoulos, 1996).

Eigenschaften

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-10(18)17-7-2-3-8-19-12-6-4-5-11(9-12)13(14,15)16/h4-6,9H,7-8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXNNDTXQUTCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2872620.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)

![8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2872627.png)

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)

![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)